(2R,3S)-Methyl 3-fluoro-5-oxopyrrolidine-2-carboxylate
Description
“(2R,3S)-Methyl 3-fluoro-5-oxopyrrolidine-2-carboxylate” is a fluorinated pyrrolidine derivative characterized by a five-membered lactam ring (5-oxopyrrolidine core) with a methyl ester group at the 2-position and a fluorine substituent at the 3-position. Its stereochemistry, confirmed as (2R,3S) via crystallographic studies, plays a critical role in its physicochemical and biological properties .
Properties
Molecular Formula |
C6H8FNO3 |
|---|---|
Molecular Weight |
161.13 g/mol |
IUPAC Name |
methyl (2R,3S)-3-fluoro-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H8FNO3/c1-11-6(10)5-3(7)2-4(9)8-5/h3,5H,2H2,1H3,(H,8,9)/t3-,5-/m0/s1 |
InChI Key |
PARZYDSWERTYBB-UCORVYFPSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](CC(=O)N1)F |
Canonical SMILES |
COC(=O)C1C(CC(=O)N1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-Methyl 3-fluoro-5-oxopyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Chiral Resolution: The chiral centers are introduced or resolved using chiral catalysts or chiral auxiliaries.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl, forming alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,3S)-Methyl 3-fluoro-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3S)-Methyl 3-fluoro-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to enzymes or receptors due to its electronegativity and ability to form strong hydrogen bonds. The chiral centers contribute to the compound’s specificity and selectivity in biological interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues of 5-Oxopyrrolidine Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Key Findings :
- Stereochemistry and Rigidity : The (2R,3S) configuration in the target compound contrasts with racemic analogs like methyl 1-isobutyl-5-oxo-2-phenylpyrrolidine-3-carboxylate, where stereochemistry impacts biological efficacy (e.g., cytotoxicity in cancer cells) .
- Substituent Effects : Fluorine at the 3-position (target compound) vs. chlorine/trifluoromethyl in pyridine derivatives (e.g., methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) alters electronic properties and binding affinities. Fluorine’s electronegativity may reduce metabolic degradation compared to bulkier groups .
- Ring Size and Functionality : The 5-oxopyrrolidine lactam ring (target compound) provides conformational restraint absent in tetrahydropyridine derivatives (e.g., 6-oxo-tetrahydropyridine), which exhibit greater flexibility and lower melting points .
Research Findings and Data Analysis
Crystallographic and Spectroscopic Insights
- Crystal Structure : The target compound’s (2R,3S) configuration was confirmed via X-ray crystallography, revealing weak C–H⋯O hydrogen bonds that stabilize the crystal lattice along the a-axis. This contrasts with pyridine-based analogs, where aromatic stacking dominates .
- Spectroscopic Data: While NMR data for the target compound are unavailable, analogs like methyl (S)-6-oxo-tetrahydropyridine-3-carboxylate show distinct ¹H NMR shifts (e.g., aromatic protons at δ 7.2–7.4 ppm), suggesting similar diagnostic peaks for the ester and lactam groups in the target molecule .
Q & A
Q. What are the common synthetic routes for preparing (2R,3S)-Methyl 3-fluoro-5-oxopyrrolidine-2-carboxylate, and how do reaction conditions influence stereochemical outcomes?
The compound is typically synthesized via diastereoselective methods starting from glutamate derivatives. For example, neutralization of diastereohomogeneous dimethyl (2R*,3R*)-3-arylglutamate hydrochlorides can yield pyrrolidine-2-carboxylates with defined stereochemistry. Temperature, solvent polarity, and catalyst choice (e.g., Lewis acids) critically affect diastereoselectivity. X-ray crystallography and NMR spectroscopy are used to confirm configurations .
Q. How can researchers confirm the stereochemical configuration of the fluorinated pyrrolidine ring?
Advanced analytical techniques are required:
Q. What are the recommended storage conditions to ensure compound stability?
The 5-oxopyrrolidine core is prone to hydrolysis under humid conditions. Store at –20°C in anhydrous DMSO or under inert gas. Degradation can be monitored via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
A combination of techniques is used:
- NMR : Identifies fluorine environment (δ –180 to –220 ppm for aliphatic C-F).
- HRMS : Confirms molecular ion ([M+H]⁺ calc. for C₇H₉FNO₃: 174.0564).
- IR spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How does the 3-fluoro substituent influence the compound’s reactivity in nucleophilic substitutions or ring-opening reactions?
The electron-withdrawing fluorine atom increases electrophilicity at C5, facilitating nucleophilic attack (e.g., by amines or thiols). However, steric hindrance from the pyrrolidine ring can limit accessibility. Computational studies (DFT at B3LYP/6-31G*) predict activation energies for specific pathways .
Q. What strategies resolve contradictions in diastereoselectivity reported across different synthesis protocols?
Discrepancies arise from varying reaction mechanisms (e.g., kinetic vs. thermodynamic control). To address this:
Q. How can this compound serve as a precursor for bioactive molecules targeting neurological disorders?
The fluorinated pyrrolidine scaffold mimics proline in peptide analogs, enhancing blood-brain barrier permeability. Functionalization steps include:
- Amide coupling : React with Boc-protected amines using EDC/HOBt.
- Reductive amination : Introduce alkyl/aryl groups at C5. Bioactivity is evaluated via in vitro assays (e.g., NMDA receptor binding) .
Q. What role does the compound play in coordination chemistry, and how does fluorine affect metal binding?
The carbonyl and ester groups act as chelating sites for metals like Mg²⁺ (see ). Fluorine’s electronegativity alters electron density at adjacent atoms, weakening binding to soft acids (e.g., Cu²⁺) but strengthening interactions with hard acids (e.g., Al³⁺). Stability constants are measured via potentiometric titration .
Q. What safety protocols are critical when handling fluorinated pyrrolidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
